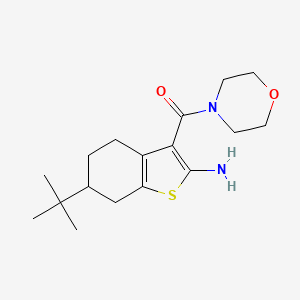

6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Description

Properties

IUPAC Name |

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-17(2,3)11-4-5-12-13(10-11)22-15(18)14(12)16(20)19-6-8-21-9-7-19/h11H,4-10,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLDWDHDHOKDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothien-2-ylamine core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Production of reduced derivatives, such as thioethers.

Substitution: Introduction of different functional groups, leading to a variety of substituted benzothien-2-ylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies suggest that it may act as a modulator of ATP-binding cassette transporters, which are crucial for drug resistance in cancer therapy. By inhibiting these transporters, the compound could enhance the efficacy of chemotherapeutic agents against resistant cancer cell lines .

2. Neurological Disorders

Research indicates that this compound may have implications in treating neurological disorders. Its structural features suggest it could interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety or depression. The morpholine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

3. Antimicrobial Activity

There is emerging evidence that compounds similar to 6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine exhibit antimicrobial properties. Its application in developing new antibacterial agents is being explored, particularly against resistant strains of bacteria .

Case Study 1: Modulation of Drug Resistance

In a study published in a peer-reviewed journal, researchers synthesized derivatives of 6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine to evaluate their effects on drug-resistant cancer cell lines. The results demonstrated that certain derivatives significantly reduced the expression of ABC transporters, thereby increasing the sensitivity of cancer cells to conventional chemotherapy agents .

Case Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The findings indicated that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation. These results suggest its potential as a therapeutic agent for conditions like Alzheimer's disease .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the benzothiophene scaffold or adjacent functional groups. Key examples include:

(a) N-[6-tert-butyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

- Molecular Formula : C₂₆H₂₉N₃O₂S

- Key Features : Replaces the morpholin-4-ylcarbonyl group with a pyridine-4-carboxamide moiety and introduces a 2-methylphenyl carbamoyl group.

- Availability : Currently in stock (Catalog Number BY11412) .

- Implications : The pyridine ring may enhance π-π stacking interactions in biological targets compared to the morpholine group.

(b) N-[6-tert-butyl-3-(4-methylpiperazin-1-yl)carbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-benzamide

- Molecular Formula : C₂₇H₃₁ClN₃O₂S (one variant)

- Implications : Methylpiperazine may improve blood-brain barrier penetration compared to morpholine .

(c) Patent Derivatives (EP 4 374 877 A2)

Comparative Data Table

Research Findings and Functional Insights

- Metabolic Stability : Patent derivatives with trifluoromethyl groups (EP 4 374 877 A2) show increased resistance to cytochrome P450 metabolism, a trait absent in the discontinued compound .

Biological Activity

6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is with a molecular weight of approximately 322.47 g/mol. The compound features a benzothienyl structure which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl amine with morpholine and a suitable carbonyl source under controlled conditions. The synthetic route may vary based on the desired purity and yield but generally follows standard organic synthesis protocols.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that related benzothienyl compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

- Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cell proliferation and survival, leading to reduced tumor growth.

Antimicrobial Activity

There is evidence suggesting that this compound may possess antimicrobial properties:

- Bacterial Inhibition : Preliminary tests indicate effectiveness against Gram-positive bacteria, potentially making it a candidate for developing new antibiotics.

- Fungal Activity : Some derivatives have shown antifungal activity in laboratory settings.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

Q & A

Q. What are the recommended synthetic routes for 6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine, and how do reaction conditions influence yield?

Methodological Answer: A robust synthesis strategy involves multi-step functionalization of the tetrahydrobenzothiophene core. Key steps include:

- Morpholine incorporation : Use palladium-catalyzed coupling or nucleophilic acyl substitution to introduce the morpholin-4-ylcarbonyl group. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .

- tert-Butyl group installation : Employ Friedel-Crafts alkylation with tert-butyl halides under Lewis acid catalysis (e.g., AlCl₃). Monitor steric hindrance effects using NMR to confirm regioselectivity.

- Amine functionalization : Protect the primary amine with Boc groups during synthesis to prevent undesired side reactions, followed by deprotection under acidic conditions .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H, ¹³C, and 2D NMR (COSY, HSQC) to confirm the tetrahydrobenzothiophene scaffold, tert-butyl group (δ ~1.3 ppm for 9H), and morpholine carbonyl (δ ~3.6–4.0 ppm). Compare with analogous systems to resolve overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated [M+H]+ = 377.2 g/mol).

- X-ray Crystallography : If single crystals are obtainable, analyze bond lengths and angles to confirm stereoelectronic effects of the tert-butyl and morpholine groups .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Kinase Inhibition Assays : Test against kinase families (e.g., PI3K or MAPK) due to structural similarity to morpholine-containing kinase inhibitors. Use fluorescence-based ADP-Glo™ assays with ATP concentrations adjusted to physiological levels .

- Cytotoxicity Profiling : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., doxorubicin) and validate with triplicate runs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the enantiomeric purity of intermediates?

Methodological Answer:

- Chiral Catalysts : Screen chiral ligands (e.g., BINAP or salen complexes) in asymmetric hydrogenation steps. Monitor enantiomeric excess (ee) via chiral HPLC with a Daicel CHIRALPAK® column .

- Solvent Effects : Test polar aprotic solvents (e.g., DCM vs. acetonitrile) to stabilize transition states. Use DFT calculations to model steric interactions between the tert-butyl group and catalyst .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay Validation : Compare assay protocols (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds (e.g., KRAS mutations). Perform dose-response curves (IC₅₀) under standardized conditions .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound degradation rates. Correlate half-life (t₁/₂) with discrepancies in in vivo vs. in vitro efficacy .

Q. What computational approaches are recommended for predicting binding modes with target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the morpholine carbonyl and ATP-binding pockets. Validate with MD simulations (100 ns) to assess binding stability .

- QSAR Modeling : Train models on morpholine-containing analogs to predict logP, pKa, and bioavailability. Include descriptors like topological polar surface area (TPSA) and tert-butyl group volume .

Q. How can researchers design analogs to overcome solubility limitations of the parent compound?

Methodological Answer:

- Prodrug Strategies : Introduce phosphate or PEGylated groups at the amine moiety. Assess hydrolysis rates in PBS buffer (pH 7.4) using LC-MS .

- Salt Formation : Screen counterions (e.g., HCl, citrate) for improved aqueous solubility. Use dynamic light scattering (DLS) to monitor aggregation at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.